molecular formula C5H8ClNO B13548266 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride

2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride

Cat. No.: B13548266
M. Wt: 133.57 g/mol
InChI Key: QRZKWRLDXQRBCM-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[221]hept-5-ene;hydrochloride is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride typically involves the hetero-Diels-Alder cycloaddition reaction. One common method starts with cyclopentadiene and chloronitroso cyclohexane in ethanol (EtOH) to form the desired compound . Another approach involves the reaction of cyclopentadiene with protected 1-C-nitroso-β-D-ribofuranosyl halides .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: Pd/C is used as a catalyst in reduction reactions.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Polyfunctionalized Bicyclic Systems: Formed through substitution reactions with electrophiles.

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride involves its ability to form stable complexes with metal ions, particularly lithium. The compound’s unique structure allows for the proximate and restrained positioning of nitrogen and oxygen units, facilitating ion uptake . This property makes it a valuable tool in the design of ionophores and other ion transport systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride is unique due to its ability to form stable complexes with metal ions, particularly lithium. This property sets it apart from other similar compounds and makes it valuable in the design of ion uptake systems and ionophores .

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride

InChI

InChI=1S/C5H7NO.ClH/c1-2-5-3-4(1)6-7-5;/h1-2,4-6H,3H2;1H

InChI Key

QRZKWRLDXQRBCM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1ON2.Cl

Origin of Product

United States

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